molecular formula C12H12N2O3S B3348800 N'-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide CAS No. 18708-18-4

N'-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B3348800
CAS No.: 18708-18-4
M. Wt: 264.30 g/mol
InChI Key: QHAQHUCZLYGDLT-UHFFFAOYSA-N
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Description

N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide is an organic compound that features a furan ring attached to a methylene group, which is further connected to a 4-methylbenzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between furan-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted sulfonohydrazides.

Scientific Research Applications

N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The furan ring and sulfonohydrazide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide
  • N’-(Thiophen-3-ylmethylene)-4-methylbenzenesulfonohydrazide
  • N’-(Pyridin-3-ylmethylene)-4-methylbenzenesulfonohydrazide

Uniqueness

N’-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the 4-methylbenzenesulfonohydrazide moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

18708-18-4

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-(furan-2-ylmethylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H12N2O3S/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3

InChI Key

QHAQHUCZLYGDLT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(Furan-3-ylmethylene)-4-methylbenzenesulfonohydrazide

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